Lipophilicity Differential: Target Compound logP 4.91 vs. Pyrrolidine Analog logP 2.53 – A 2.38 Log Unit Difference Governing Membrane Partitioning
The vendor-reported logP for the target compound is 4.91 . In contrast, the directly analogous 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 896595-59-8), which substitutes the six-membered piperidine with a five-membered pyrrolidine, exhibits a calculated ACD/LogP of 2.53 . This represents a net difference of +2.38 log units, corresponding to approximately a 240-fold higher theoretical octanol-water partition coefficient for the piperidine-containing target compound. The magnitude of this difference places the two compounds in distinct lipophilicity ranges relevant to passive membrane permeability and CNS exposure potential [1]. Additionally, the target compound's polar surface area (PSA) is 22.5 Ų versus 33 Ų for the pyrrolidine analog , a difference of -10.5 Ų that further distinguishes their predicted passive transcellular diffusion characteristics.
| Evidence Dimension | logP (octanol-water partition coefficient) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 4.91 (vendor-reported); PSA = 22.5 Ų (vendor-reported) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 896595-59-8): ACD/LogP = 2.53 (calculated); PSA = 33 Ų (calculated) |
| Quantified Difference | ΔlogP = +2.38 (target minus comparator); ΔPSA = -10.5 Ų |
| Conditions | Target compound: vendor-provided experimental/computed values (ChemDiv). Comparator: ACD/Labs Percepta Platform v14.00 predicted values (ChemSpider). |
Why This Matters
A 2.38 logP differential translates to substantial differences in predicted membrane permeability and tissue distribution, making the two compounds non-interchangeable in cell-based assays or in vivo studies where exposure levels are critical.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. Optimal CNS drug space: logP 2–5, PSA < 60–70 Ų. View Source
